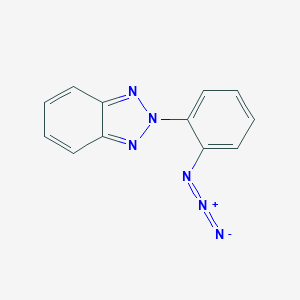

2-(2-azidophenyl)benzotriazole

Descripción

Structure

3D Structure

Propiedades

Número CAS |

15284-70-5 |

|---|---|

Fórmula molecular |

C12H8N6 |

Peso molecular |

236.23 g/mol |

Nombre IUPAC |

2-(2-azidophenyl)benzotriazole |

InChI |

InChI=1S/C12H8N6/c13-17-14-11-7-3-4-8-12(11)18-15-9-5-1-2-6-10(9)16-18/h1-8H |

Clave InChI |

OSVLYBSRHUTBKY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])N2N=C3C=CC=CC3=N2 |

SMILES canónico |

C1=CC=C(C(=C1)N=[N+]=[N-])N2N=C3C=CC=CC3=N2 |

Otros números CAS |

15284-70-5 |

Sinónimos |

2-(2-Azidophenyl)-2H-benzotriazole |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 2 Azidophenyl Benzotriazole and Analogues

Precursor Synthesis: o,o'-Diazidoazobenzene Formation

The primary precursor for the synthesis of 2-(2-azidophenyl)benzotriazole is o,o'-diazidoazobenzene. This compound is prepared from o,o'-diaminoazobenzene through a well-established two-step process involving diazotization and subsequent azidation.

The synthesis commences with the diazotization of a primary aromatic amine, specifically o,o'-diaminoazobenzene. This reaction is typically carried out in a cold aqueous acidic medium. In a representative protocol, o,o'-diaminoazobenzene is stirred in a mixture of concentrated hydrochloric acid and water at a reduced temperature, commonly around 5°C. google.com An aqueous solution of sodium nitrite (B80452) is then added gradually. The addition of sodium nitrite to the acidic solution generates nitrous acid in situ, which reacts with the primary amine groups to form the corresponding diazonium salts. google.comorganic-chemistry.org The successful formation of the diazonium salt is often indicated by the dissolution of the initially insoluble amine hydrochloride. google.com

Following the complete formation of the diazonium salt, any excess nitrous acid is typically quenched, for instance by the addition of urea. The subsequent and final step is the introduction of the azide (B81097) functionality. An aqueous solution of sodium azide is added to the cold diazonium salt solution. google.com This results in a nucleophilic substitution reaction where the diazonium groups are displaced by azide groups, precipitating the desired product, o,o'-diazidoazobenzene. The crude product can then be collected and purified. Following such a procedure, yields of up to 79% have been reported. google.com

| Reactant | Reagents | Conditions | Product | Reported Yield | Reference |

| o,o'-Diaminoazobenzene | 1. HCl, H₂O, NaNO₂ 2. NaN₃ | 5°C | o,o'-Diazidoazobenzene | 79% | google.com |

Targeted Synthesis of this compound via Controlled Decomposition

The conversion of o,o'-diazidoazobenzene into this compound is achieved through a unimolecular decomposition and cyclization reaction. This transformation can be initiated either by heat or by light, leading to the extrusion of a molecule of nitrogen and subsequent ring closure.

The thermal decomposition of o,o'-diazidoazobenzene provides a direct route to this compound. acs.org The reaction involves heating the precursor in a suitable solvent. When o,o'-diazidoazobenzene is refluxed in acetone (B3395972) (at 58°C), it undergoes cyclization to yield 2-(o-azidophenyl)benzotriazole. google.com The progress of the reaction can be visually monitored by a color change from orange to yellow-brown. google.com The mechanism involves the loss of one nitrogen molecule from one of the azide groups to form a highly reactive nitrene intermediate, which then attacks the azo bridge to form the stable benzotriazole (B28993) ring system. acs.orgthieme-connect.de Higher boiling point solvents like decalin have also been used, with heating at temperatures between 160-180°C, although this can sometimes lead to different products. google.com

| Precursor | Solvent | Temperature | Product | Reference |

| o,o'-Diazidoazobenzene | Acetone | 58°C (Reflux) | 2-(o-azidophenyl)benzotriazole | google.com |

| o,o'-Diazidoazobenzene | Ether | 35°C (Reflux) | No reaction | google.com |

An alternative to thermal methods is the use of photochemical activation to induce the cyclization of o,o'-diazidoazobenzene. Exposing a solution of the precursor in a solvent like benzene (B151609) to sunlight can also effect the transformation into 2-(o-azidophenyl)benzotriazole. google.comthieme-connect.de Similar to the thermal process, the photo-activated reaction proceeds with the loss of a nitrogen molecule. thieme-connect.de This method offers a milder alternative to high-temperature reflux conditions. Further irradiation of the resulting 2-(o-azidophenyl)benzotriazole can lead to subsequent reactions and the formation of other complex heterocyclic structures. thieme-connect.de

| Precursor | Solvent | Activation | Product | Reference |

| o,o'-Diazidoazobenzene | Benzene | Sunlight | 2-(o-azidophenyl)benzotriazole | google.comthieme-connect.de |

Diversification of Azidophenyl-Benzotriazole Scaffolds

The core synthetic routes can be adapted to produce a variety of substituted azidophenyl-benzotriazole analogues. This diversification is achieved either by using substituted precursors or by modifying the benzotriazole scaffold after its formation.

One primary strategy for creating substituted analogues involves the condensation of an o-azidoaniline with a substituted aryl-nitroso compound. datapdf.com This reaction forms a substituted azidoazobenzene, which can then undergo thermal cyclization as previously described to yield a substituted 2-(azidophenyl)benzotriazole. For example, the condensation of o-azidoaniline with 2-nitro-5-methylnitrosobenzene can be used to form the intermediate 2-nitro-5-methyl-2'-azidoazobenzene. datapdf.com

Another approach involves synthesizing a substituted 2-(aminophenyl)benzotriazole first and then converting the amino group to an azide group via diazotization and azidation. For instance, 2-(2-amino-5-methylphenyl)benzotriazole can be treated with hydrochloric acid and sodium nitrite, followed by sodium azide, to yield 2-(2-azido-5-methylphenyl)benzotriazole with high efficiency. datapdf.com This method highlights the utility of the diazotization-azidation sequence on a pre-formed benzotriazole core.

| Starting Material | Key Reaction | Product | Reference |

| o-Azidoaniline and 2-nitro-5-methylnitrosobenzene | Condensation | 2-Nitro-5-methyl-2'-azidoazobenzene | datapdf.com |

| 2-(2-Amino-5-methylphenyl)benzotriazole | Diazotization & Azidation | 2-(2-Azido-5-methylphenyl)benzotriazole | datapdf.com |

Intramolecular Cyclization Approaches to Fused Systems

The strategic placement of an azide group ortho to the benzotriazole ring in this compound provides a powerful precursor for the synthesis of complex fused heterocyclic systems. The high reactivity of the azido (B1232118) group, which can be induced to extrude dinitrogen (N₂) via thermal, photochemical, or metal-catalyzed methods, generates a highly reactive nitrene intermediate. This intermediate can then undergo intramolecular cyclization with the adjacent benzotriazole moiety to form novel polycyclic aromatic compounds. These reactions are synthetically valuable for creating dibenzo[b,f]-1,3a,4,6a-tetraazapentalene and its derivatives, which are of significant interest in materials science and medicinal chemistry.

The intramolecular cyclization of this compound and its analogues typically proceeds through the loss of a nitrogen molecule from the azide group, leading to the formation of a transient nitrene. This nitrene then attacks a nitrogen atom of the benzotriazole ring, resulting in the formation of a new five-membered ring and yielding a tetraazapentalene core structure.

Thermal Cyclization

Thermal decomposition is a common method to initiate the intramolecular cyclization of this compound. This process involves heating the compound in a high-boiling inert solvent, such as decalin, to temperatures that facilitate the extrusion of nitrogen gas from the azide group.

The parent compound, 2-(2-azidophenyl)-2H-benzotriazole, can be synthesized from the thermal treatment of 2,2′-diazidoazobenzene. thieme-connect.de Heating 2,2′-diazidoazobenzene at approximately 60°C results in the loss of one equivalent of nitrogen to form 2-(2-azidophenyl)-2H-benzotriazole in good yield. thieme-connect.de Subsequent heating of this intermediate at much higher temperatures (175-185°C) in decalin leads to the elimination of the second nitrogen molecule and intramolecular cyclization to afford the fused system, benzotriazolo[2,1-a]benzotriazole, in high yield. thieme-connect.de

Detailed studies on substituted derivatives have demonstrated the efficiency and scope of this thermal cyclization. For instance, the thermal decomposition of methyl-substituted 2-(2-azidophenyl)benzotriazoles in refluxing decalin consistently produces the corresponding methyl-substituted 5,6H-dibenzo[b,f]-1,3a,4,6a-tetraazapentalenes in excellent yields. datapdf.com The reaction proceeds cleanly, and the products often crystallize directly from the reaction mixture upon cooling. datapdf.com

Table 1: Thermal Cyclization of Substituted 2-(2-azidophenyl)benzotriazoles

| Starting Material | Solvent | Temperature (°C) | Time | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 2-(2-Azido-5-methylphenyl)benzotriazole | Decalin | Reflux (~190) | 80 min | 2-Methyl-5,6H-dibenzo[b,f]-1,3a,4,6a-tetraazapentalene | 72 | datapdf.com |

| 2-(2-Azido-4-methylphenyl)benzotriazole | Decalin | 165-175, then reflux (~195) | 30 min | 3-Methyl-5,6H-dibenzo[b,f]-1,3a,4,6a-tetraazapentalene | 94 | datapdf.com |

Photochemical Cyclization

In addition to thermal methods, intramolecular cyclization can be induced photochemically. Photolysis of this compound provides an alternative route to the corresponding fused tetraazapentalene system. This method often proceeds under milder conditions than thermolysis.

The conversion of 2-(2-azidophenyl)-2H-benzotriazole to benzotriazolo[2,1-a]benzotriazole can be achieved by exposing a benzene solution of the compound to sunlight for an extended period. thieme-connect.de While specific yields for this photochemical process are not always reported as high as for thermal methods, it represents a viable alternative synthetic strategy. thieme-connect.de The mechanism is believed to involve the photo-induced formation of a singlet nitrene, which then undergoes electrophilic cyclization onto the benzotriazole ring. acs.org Studies on analogous compounds, such as 1-(2-azidophenyl)-3,5-dimethylpyrazole, support this pathway, where photolysis leads to the formation of a fused triazole system via a singlet nitrene intermediate at temperatures above 200 K. acs.org

Table 2: Photochemical Synthesis of Fused Systems

| Starting Material | Conditions | Solvent | Product | Ref. |

|---|---|---|---|---|

| 2-(2-Azidophenyl)-2H-benzotriazole | Sunlight | Benzene | Benzotriazolo[2,1-a]benzotriazole | thieme-connect.de |

Metal-Catalyzed Cyclization

Transition metal catalysis offers another sophisticated avenue for the cyclization of aryl azides to form heterocyclic systems. rsc.orgresearchgate.net While specific examples focusing directly on the intramolecular cyclization of this compound are less common in the literature compared to thermal and photochemical methods, the general principles of metal-catalyzed nitrene transfer reactions are well-established. Catalysts based on rhodium, copper, palladium, and gold can facilitate the decomposition of azides under mild conditions, often with enhanced control and selectivity. rsc.orgnih.gov

For related systems, such as 2-alkynyl arylazides, transition metal catalysts (e.g., gold, palladium) effectively promote intramolecular cyclization by coordinating to the unsaturated moiety and facilitating the attack of the azide group, followed by nitrogen extrusion to form an intermediate metal carbene or nitrenoid. rsc.org A similar strategy could hypothetically be applied to this compound, where a metal catalyst could mediate the formation of the nitrene intermediate and its subsequent cyclization, potentially at lower temperatures and with higher efficiency than uncatalyzed methods.

Mechanistic Investigations of 2 2 Azidophenyl Benzotriazole Chemical Transformations

Thermal Decomposition Pathways and Product Diversification

The thermal activation of 2-(2-azidophenyl)benzotriazole initiates a cascade of reactions beginning with the extrusion of nitrogen from the azide (B81097) group. This process leads to a variety of complex heterocyclic structures through carefully orchestrated unimolecular steps.

Formation of Polycyclic Nitrogen-Containing Ring Systems (e.g., Dibenzo-1,2,5,6-tetraazacyclooctatetraenes, Tetraazopentalenes)

Following the initial nitrogen extrusion, the generated arylnitrene intermediate engages in intramolecular cyclization reactions. The proximity of the nitrene to the benzotriazole (B28993) ring system facilitates these cyclizations. One significant pathway involves the attack of the nitrene onto one of the nitrogen atoms of the triazole ring. This can lead to the formation of fused ring systems.

Depending on the reaction conditions and the electronic structure of the intermediate, different polycyclic products can be formed. For instance, the dimerization of intermediate species can lead to the formation of larger ring structures like dibenzo-1,2,5,6-tetraazacyclooctatetraenes . Alternatively, intramolecular cyclization and rearrangement can yield more compact, fused heterocyclic systems such as tetraazopentalenes . The formation of these diverse products highlights the rich chemistry of the intermediates generated from the thermal decomposition of this compound.

Kinetic Studies of Thermal Decomposition Processes

Kinetic analysis of the thermal decomposition of nitrogen-rich heterocyclic compounds provides crucial insights into their stability and reaction mechanisms. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine key kinetic parameters. mdpi.comscispace.com For compounds with similar structural motifs, decomposition often occurs in distinct stages, with the initial, sharp exothermic peak in DSC curves corresponding to the primary decomposition. energetic-materials.org.cn

Kinetic parameters, including the apparent activation energy (Ea) and the pre-exponential factor (A), are typically calculated using model-free isoconversional methods like those developed by Kissinger and Ozawa. mdpi.comscispace.com Studies on analogous high-nitrogen compounds have shown that the activation energy for the main thermal decomposition stage can be significant, indicating a high energy barrier for the initial bond-breaking events. energetic-materials.org.cn The reaction model for such decomposition processes is often found to follow random nucleation and subsequent growth mechanisms. energetic-materials.org.cn

| Method | Apparent Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (log A) (s⁻¹) | Correlation Coefficient |

|---|---|---|---|

| Kissinger | 174.69 | 16.60 | 0.998 |

| Ozawa | 170.25 | - | 0.997 |

Note: Data presented is representative of kinetic studies on similar high-nitrogen compounds and serves as an illustrative example. energetic-materials.org.cn

Photochemical Reaction Mechanisms

Irradiation with ultraviolet light provides an alternative pathway to initiate reactions in this compound. Photolysis, like thermolysis, generates a nitrene intermediate, but the distinct energy profiles and potential for different electronic states of the intermediate can lead to unique reaction pathways and products. nih.gov

Generation and Reactivity of Singlet and Triplet Arylnitrene Intermediates

The photolysis of aryl azides is a well-established method for generating arylnitrenes. Upon absorption of a photon, this compound undergoes extrusion of N₂ to form the corresponding 2-(2-nitrenophenyl)benzotriazole. This nitrene can exist in two different electronic spin states: a singlet state and a triplet state.

The singlet nitrene is a closed-shell species where the non-bonding electrons are spin-paired in the same orbital. It typically undergoes concerted, stereospecific reactions, such as intramolecular cyclization, by attacking electron-rich sites. The triplet nitrene, on the other hand, is a diradical species with two unpaired electrons in different orbitals. Its reactions are often stepwise and involve radical-type mechanisms, such as hydrogen atom abstraction. The specific pathway followed can be influenced by the presence of sensitizers. For example, acetophenone-sensitized photolysis preferentially generates the triplet nitrene.

Photo-induced Cyclization and Rearrangement Pathways

The photochemically generated arylnitrene intermediate is highly reactive and readily undergoes intramolecular cyclization. nih.gov The singlet nitrene can attack the nitrogen atom of the adjacent benzotriazole ring, leading to the formation of fused heterocyclic systems like benzimidazoindazoles. This type of cyclization is often efficient and proceeds in good yield.

Influence of Irradiation Parameters on Reaction Selectivity

The photochemical transformation of benzotriazole derivatives is highly dependent on irradiation parameters such as wavelength and reaction conditions. The photolysis of 1-substituted-1H-benzotriazoles typically proceeds through the extrusion of molecular nitrogen (N₂) to form a reactive 1,3-diradical intermediate. mdpi.comnih.gov The fate of this intermediate and the final product distribution are influenced by the surrounding environment and the energy of the irradiation.

Irradiation of benzotriazoles at a wavelength of 254 nm in an acetonitrile solution is effective in generating these diradical species. nih.gov These intermediates can then be trapped by various molecules present in the reaction mixture. For instance, intermolecular cycloaddition of the photochemically generated diradical with maleimides leads to the formation of dihydropyrrolo[3,4-b]indoles, while reaction with acetylene derivatives yields indoles. nih.gov

Furthermore, the tautomeric form of the benzotriazole can influence the reaction's outcome. An unprecedented tautomer-selective intermolecular [2+2] photocycloaddition has been observed when irradiating benzotriazole with maleimide derivatives, leading to stereo- and regioselective formation of the cycloadducts. nih.gov Studies involving 2-alkyl benzotriazole derivatives confirm that the specific tautomer present during irradiation dictates the reaction pathway. nih.gov The photocatalytic degradation of 1H-benzotriazole using UV-irradiated TiO₂ has also been shown to be an efficient abatement method, with the reaction mechanism involving the formation of hydroxylated intermediates on the aromatic ring, primarily at the 5 and 7 positions. nih.gov

Electrophilic and Nucleophilic Reactivity of the Benzotriazole Ring System

The benzotriazole ring possesses nitrogen atoms that can be functionalized through various strategies, including N-alkylation, N-arylation, and N-acylation. These reactions are crucial for synthesizing a wide range of derivatives with diverse applications.

N-Alkylation: The alkylation of benzotriazole can be challenging as it often results in a mixture of N1 and N2-alkylated isomers. However, methods have been developed to control this regioselectivity. For instance, using a basic ionic liquid like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as a catalyst under solvent-free conditions provides a convenient and efficient route for N-alkylation with alkyl halides, yielding a mix of N1 and N2 products. researchgate.netresearchgate.nettandfonline.com The ratio of these isomers can be influenced by the reaction conditions and reagents. For example, the reaction of benzotriazole with n-butyl bromide in [Bmim]OH yields a 68:32 ratio of 1-butylbenzotriazole to 2-butylbenzotriazole. researchgate.net Catalytic site-selective N1-alkylation can be achieved with high yields using B(C₆F₅)₃ as a catalyst in reactions with diazoalkanes. Metalloporphyrins have also been employed to precisely control the regioselectivity, where an Ir(III) porphyrin promotes selective N2-alkylation and an Fe(III) porphyrin accelerates N1-alkylation with α-diazoacetates. acs.org

N-Arylation: N-arylated benzotriazoles are key motifs in many pharmaceutically important compounds. chemrxiv.org Rh(II)-catalyzed reactions have been developed for the highly selective N2-arylation of benzotriazole using diazonaphthoquinone as a coupling partner. chemrxiv.org DFT studies suggest this reaction proceeds via nucleophilic addition of the N2 atom to a metal-carbene intermediate followed by a 1,5-H shift. chemrxiv.org Metal-free methods have also been established, such as the O-arylation of N-hydroxybenzotriazoles with diaryliodonium salts, followed by a regioselective acs.orgacs.org-rearrangement to yield N-(2-hydroxyaryl)benzotriazoles. acs.org

N-Acylation: N-acylbenzotriazoles are stable and versatile acylating agents used in the synthesis of amides, esters, and peptides. organic-chemistry.orgthieme-connect.com They can be prepared by reacting carboxylic acids with 1H-benzotriazole. One improved method utilizes 2,2'-dipyridyl disulfide and triphenylphosphine in anhydrous dichloromethane, offering mild, base-free conditions. organic-chemistry.org Another facile, one-pot synthesis involves the reaction of olefinic fatty acids with benzotriazole and thionyl chloride. nih.gov These N-acylbenzotriazoles can then be used to acylate various amines in water, providing an environmentally friendly protocol. mdpi.com

**Table 1: Comparison of N-Alkylation Methods for Benzotriazole**| Method | Reagents/Catalyst | Selectivity | Yield | Conditions | Reference |

| Ionic Liquid Catalysis | Alkyl halide, [Bmim]OH | Mixture of N1/N2 | 87-95% | Room Temp, Solvent-free | researchgate.netresearchgate.nettandfonline.com |

| Lewis Acid Catalysis | Diazoalkane, B(C₆F₅)₃ | N1-selective | Good to Excellent | - | |

| Metalloporphyrin Catalysis | α-Diazoacetate, Ir(III) or Fe(III) porphyrin | N2 or N1-selective | - | - | acs.org |

The benzene (B151609) portion of the benzotriazole ring system can undergo both electrophilic and nucleophilic aromatic substitution, although its reactivity is influenced by the electron-withdrawing nature of the fused triazole ring.

Electrophilic Aromatic Substitution (SEAr): The triazole ring deactivates the fused benzene ring towards electrophilic attack. Substituents already present on the benzene ring will direct incoming electrophiles. wikipedia.org For example, electron-donating groups activate the ring and are typically ortho-para directing, while electron-withdrawing groups deactivate it and are meta directing. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The introduction of electron-withdrawing groups like –NO₂, –Cl, or –F at position 5 of the benzotriazole moiety has been shown to increase antimycotic activity, whereas the same substitution at position 6 leads to less potent compounds. nih.gov

Nucleophilic Aromatic Substitution (NAS): In contrast to electrophilic substitution, nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com For a nucleophilic aromatic substitution to occur, a good leaving group (typically a halide) must be present on the ring, and an electron-withdrawing group must be positioned ortho or para to it. libretexts.org This positioning allows for resonance stabilization of the carbanionic intermediate. libretexts.org

Azide-Mediated Cycloaddition Reactions

The azide functional group is a versatile 1,3-dipole that readily participates in cycloaddition reactions, most notably with alkynes and other unsaturated systems to form five-membered heterocyclic rings.

The 1,3-dipolar cycloaddition between an azide and an alkyne, often referred to as the Huisgen cycloaddition, is a powerful method for the synthesis of 1,2,3-triazole rings. nih.govorganic-chemistry.org This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.govijrpc.com

The reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I), which significantly accelerates the reaction and controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer. nih.govnih.govnih.gov A wide variety of substituted benzotriazoles can be prepared through the [3+2] cycloaddition of azides to benzynes, which are highly reactive intermediates generated in situ. nih.govacs.orgorganic-chemistry.org This method is quite general, tolerates a broad range of functional groups, and proceeds under mild conditions, providing a rapid entry to functionalized benzotriazoles. nih.govorganic-chemistry.org

Regioselectivity in 1,3-dipolar cycloadditions determines which of the possible constitutional isomers is formed. In the absence of a catalyst, the reaction of an unsymmetrical alkyne with an azide typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.org

The outcome of the reaction can be predicted and rationalized using Frontier Molecular Orbital (FMO) theory. nih.govwikipedia.org The regioselectivity is governed by the electronic and steric properties of the substituents on both the dipole (azide) and the dipolarophile (alkyne). organic-chemistry.org Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. nih.gov Electron-withdrawing groups on the dipolarophile typically favor the interaction of the dipolarophile's LUMO with the dipole's HOMO. organic-chemistry.org

As mentioned, the use of a copper(I) catalyst in the azide-alkyne cycloaddition (CuAAC) is a highly effective strategy for controlling regioselectivity, leading specifically to the formation of 1,4-disubstituted-1,2,3-triazoles. nih.govnih.gov This catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring a single regioisomeric product. organic-chemistry.org

**Table 2: Regioselectivity in Azide-Alkyne Cycloadditions**| Reaction Type | Conditions | Major Product | Control Factor | Reference |

| Huisgen Cycloaddition | Thermal | Mixture of 1,4- and 1,5-isomers | Electronic/Steric Effects (FMO Theory) | organic-chemistry.org |

| Cu(I)-Catalyzed (CuAAC) | Cu(I) salt | 1,4-disubstituted isomer | Catalytic Cycle | nih.govnih.gov |

| Benzyne "Click" Chemistry | In situ benzyne generation | Fused benzotriazole | Nature of reactants | nih.govorganic-chemistry.org |

Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-(2-azidophenyl)benzotriazole in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, the chemical environment of protons and carbons, and the conformational dynamics of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives displays characteristic signals for the aromatic protons on both the benzotriazole (B28993) and the azidophenyl rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the azide (B81097) group and the benzotriazole system. For instance, in a study of related 2-aryl-2H-benzotriazoles, the aromatic protons of the benzotriazole ring typically appear as magnetically equivalent signals, suggesting a dynamic process in solution that allows for rapid rotation around the N-C bond connecting the two aromatic rings. mdpi.com The specific chemical shifts and coupling constants (J) provide definitive evidence for the substitution pattern on the aromatic rings.

Mechanistic Insights: NMR spectroscopy is also a powerful tool for elucidating reaction mechanisms involving this compound. For instance, by monitoring the changes in the NMR spectrum over time (in-situ NMR), one can follow the progress of a reaction, identify intermediates, and determine reaction kinetics. nih.gov This has been applied to study the thermal or photochemical decomposition of aryl azides, where the disappearance of the azide signals and the appearance of new signals corresponding to the products can be quantitatively analyzed. datapdf.com Furthermore, advanced NMR techniques like 2D correlation spectroscopy (COSY, HSQC, HMBC) can establish through-bond and through-space connectivities, which are invaluable in determining the structure of complex reaction products. researchgate.net

Below is an interactive table summarizing typical NMR data for related benzotriazole derivatives.

| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Multiplicity | Notes |

| ¹H (Aromatic) | 7.0 - 8.5 | Doublet, Triplet, Multiplet | The exact shifts and multiplicities depend on the substitution pattern on both aromatic rings. ijpsonline.com |

| ¹³C (Aromatic) | 110 - 150 | Singlet | The quaternary carbons attached to nitrogen atoms are typically found in the more downfield region of the aromatic signals. rsc.org |

| ¹⁵N (Benzotriazole) | Varies | Singlet | ¹⁵N NMR can provide direct information about the electronic structure of the triazole ring. mdpi.com |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the molecule.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule, one can identify the characteristic vibrational frequencies of its constituent bonds.

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃). This band typically appears in the region of 2100-2160 cm⁻¹. rsc.org The presence of this intense peak is a definitive indicator of the azido (B1232118) functionality.

Other important vibrational bands include:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C stretching: These are observed in the 1450-1600 cm⁻¹ region and provide information about the aromatic rings.

N=N stretching (in the triazole ring): These vibrations can be found in the 1500-1650 cm⁻¹ region, often overlapping with the aromatic C=C stretching bands.

C-N stretching: These vibrations occur in the 1000-1350 cm⁻¹ range.

The collection of all these absorption bands creates a unique "vibrational fingerprint" for this compound, allowing for its unambiguous identification and differentiation from other related compounds.

The following table summarizes the key IR absorption frequencies for this compound and related compounds.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Azide (N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| N=N (Triazole) | Stretch | 1500 - 1650 | Medium |

| C-N | Stretch | 1000 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the accurate mass of the molecular ion to several decimal places. rsc.org This allows for the calculation of the elemental formula of the compound, providing strong evidence for its identity. The molecular ion peak ([M]⁺ or [M+H]⁺ in the case of soft ionization techniques like electrospray ionization, ESI) for this compound would correspond to its calculated molecular weight.

Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure and can be used for its identification. A key fragmentation pathway for this compound likely involves the loss of a molecule of nitrogen (N₂) from the azide group, resulting in a prominent fragment ion with a mass 28 units less than the molecular ion. Further fragmentation of the benzotriazole and phenyl rings would produce a series of smaller ions, providing additional structural information.

The analysis of the fragmentation pattern can help to confirm the connectivity of the different parts of the molecule. For instance, the presence of fragments corresponding to the benzotriazole and the azidophenyl moieties would support the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and photophysical properties of this compound. This technique measures the absorption of UV and visible light by the molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions within the aromatic rings and the azide and benzotriazole functional groups. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment.

The study of the photophysical properties of this compound is crucial for understanding its behavior upon exposure to light. For example, upon absorption of UV light, the molecule can be excited to a higher energy state, from which it can undergo various processes, including fluorescence, phosphorescence, or photochemical reactions such as the extrusion of N₂ from the azide group to form a highly reactive nitrene intermediate. The quantum yields of these processes can be determined using a combination of UV-Vis absorption and fluorescence spectroscopy.

Application of Multivariate Spectroscopic Analysis in Complex Mixtures

In real-world applications and during chemical reactions, this compound may exist in complex mixtures with starting materials, intermediates, products, and byproducts. Analyzing such mixtures using individual spectroscopic techniques can be challenging due to overlapping signals.

Multivariate spectroscopic analysis, which combines data from multiple spectroscopic methods (e.g., NMR, IR, and UV-Vis) with chemometric techniques, can be a powerful approach to deconvolve the complex data and extract meaningful information. Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to:

Identify and quantify the components in a complex mixture without the need for complete separation.

Monitor the progress of reactions by tracking the concentration changes of multiple species simultaneously.

Elucidate reaction mechanisms by identifying correlations between different spectroscopic signals and relating them to specific chemical transformations.

By applying multivariate analysis to spectroscopic data collected during a reaction involving this compound, it is possible to gain a more comprehensive understanding of the reaction kinetics and mechanism than would be possible from the analysis of individual spectra alone.

Computational and Theoretical Chemistry of 2 2 Azidophenyl Benzotriazole Systems

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(2-azidophenyl)benzotriazole. These methods provide a detailed picture of the electron distribution, molecular geometry, and energy landscape of the molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and ground state properties of molecular systems. aps.org For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to predict its optimized geometry, electronic properties, and thermodynamic stability.

Key ground state properties that can be determined through DFT include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

Electronic Properties: The distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which indicates the regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap provides an indication of the molecule's excitability.

Table 1: Illustrative DFT-Calculated Ground State Properties of a Benzotriazole (B28993) Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic benzotriazole structures. The actual values for this compound may vary.

Ab Initio Methods for Reaction Path Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for characterizing reaction pathways. dominican.edu For a molecule like this compound, these methods can be used to map out the potential energy surface for various reactions, such as thermal decomposition or photochemical rearrangements.

The characterization of a reaction path using ab initio calculations typically involves:

Locating Stationary Points: Identifying the equilibrium geometries of reactants, products, and any intermediates, as well as the transition state structures that connect them.

Calculating Reaction Energies and Activation Barriers: Determining the energy differences between reactants, products, and transition states to understand the thermodynamics and kinetics of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the minimum energy path from a transition state to the corresponding reactants and products to confirm the connection and understand the reaction mechanism in detail. nih.gov

For this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide a highly accurate description of the bond-breaking and bond-forming processes that occur during its reactions. semanticscholar.org

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in elucidating the complex reaction mechanisms of this compound, particularly its decomposition pathways, which are of significant interest due to the energetic nature of the azide (B81097) group.

Computational Elucidation of Thermal Decomposition Pathways

The thermal decomposition of aryl azides is a well-studied class of reactions that typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. For this compound, computational studies can model this process to determine the most likely decomposition pathways and the associated energetics.

A plausible thermal decomposition mechanism for this compound involves the following steps:

Nitrogen Extrusion: The initial and rate-determining step is the cleavage of the C-N bond of the azide group, leading to the formation of a singlet or triplet nitrene and the release of N₂.

Intramolecular Cyclization: The resulting nitrene can then undergo intramolecular cyclization with the benzotriazole ring system.

Computational studies on the thermal decomposition of a related compound, 2-(2-azidophenyl)-5-methylbenzotriazole, have shown that it leads to the formation of dibenzo-tetraazapentalene structures. researchgate.netdatapdf.com Similar pathways are expected for the parent compound.

Table 2: Illustrative Calculated Activation Energies for Thermal Decomposition Steps of an Aromatic Azide

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| N₂ Extrusion (Singlet Nitrene Formation) | ~30-40 |

| Intersystem Crossing (Singlet to Triplet Nitrene) | ~5-10 |

| Intramolecular Cyclization | ~15-25 |

Note: These are representative values for aromatic azides and the specific values for this compound would require dedicated calculations.

Modeling of Photochemical Processes and Excited State Dynamics

The photochemical behavior of this compound is of interest due to the known photostability of many benzotriazole derivatives, which are used as UV absorbers. researchgate.net Computational modeling of the excited state dynamics can reveal the mechanisms by which the molecule dissipates absorbed UV energy.

Upon photoexcitation, this compound is promoted to an electronically excited state. The subsequent relaxation processes can be modeled using time-dependent DFT (TD-DFT) and ab initio multiple spawning (AIMS) methods. nih.govbgsu.edu These simulations can track the evolution of the molecule on the excited-state potential energy surface.

For related benzotriazole photostabilizers, such as 2-(2'-hydroxyphenyl)benzotriazole (TINUVIN-P), studies have shown that upon photoexcitation, an ultrafast excited-state intramolecular proton transfer (ESIPT) occurs, followed by rapid internal conversion back to the ground state. researchgate.netnih.gov This efficient non-radiative decay pathway is responsible for their photostability. While this compound lacks the hydroxyl group for ESIPT, it is expected to have its own unique and efficient deactivation channels, possibly involving the azide group, which can be explored through computational modeling. These processes are often extremely fast, occurring on the femtosecond to picosecond timescale. ohiolink.edu

Prediction and Interpretation of Spectroscopic Data

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules, which can aid in their experimental characterization.

For this compound, theoretical calculations can provide valuable insights into its various spectra:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. The characteristic asymmetric and symmetric stretching modes of the azide group are expected to be prominent features in the calculated IR spectrum, typically appearing in the range of 2100-2200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted chemical shifts are invaluable for assigning the peaks in experimental NMR spectra. researchgate.net

UV-Vis Spectroscopy: TD-DFT is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. claremont.edu This allows for the assignment of electronic transitions, such as π → π* and n → π* transitions.

Table 3: Illustrative Predicted Spectroscopic Data for a Benzotriazole Derivative

| Spectroscopy | Predicted Feature |

|---|---|

| IR | Azide (N₃) asymmetric stretch: ~2130 cm⁻¹ |

| ¹³C NMR | Aromatic carbons: 110-150 ppm |

| UV-Vis (λ_max) | π → π* transition: ~280 nm, ~320 nm |

Note: These are representative values. The precise spectroscopic data for this compound would need to be confirmed by specific calculations and experimental measurements.

Computational NMR and IR Spectral Prediction

Computational methods are indispensable for predicting and interpreting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of complex organic molecules. While specific computational studies exclusively focused on this compound are not extensively documented in public literature, the methodologies are well-established through research on analogous benzotriazole systems. nih.govresearchgate.net

Density Functional Theory (DFT) is the cornerstone of these predictions. For IR spectra, calculations are performed to find the optimized molecular geometry and then to compute the vibrational frequencies. These frequencies correspond to specific bond stretches, bends, and torsions within the molecule, such as the characteristic asymmetric and symmetric stretches of the azide (–N₃) group and various vibrations of the aromatic rings. Comparing these calculated frequencies with experimental Fourier-transform infrared (FT-IR) spectra helps to confirm the molecular structure. nih.gov

For NMR spectral prediction, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach. dergipark.org.tr This method, typically employed with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p)), calculates the absolute magnetic shielding tensors for each nucleus. dergipark.org.trd-nb.info These values are then converted to chemical shifts (δ) in parts per million (ppm) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. dergipark.org.tr This process yields predicted ¹H and ¹³C NMR spectra, which are critical for structural elucidation by correlating the electronic environment of each atom with its resonance frequency. d-nb.inforuc.dkacs.org The accuracy of these predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C, especially when considering conformational isomers. d-nb.info

Table 1: Representative Data from Computational Spectral Prediction for a Benzotriazole System This table illustrates the type of data generated from computational predictions for a representative 2-substituted benzotriazole system, based on established methodologies. dergipark.org.trd-nb.info Specific values for this compound would require dedicated calculations.

| Prediction Type | Parameter | Predicted Value | Corresponding Structural Feature |

| ¹³C NMR | Chemical Shift (δ) | 140-150 ppm | Aromatic carbons adjacent to triazole nitrogens |

| Chemical Shift (δ) | 110-135 ppm | Other aromatic carbons | |

| ¹H NMR | Chemical Shift (δ) | 7.5-8.5 ppm | Aromatic protons |

| IR Spectroscopy | Vibrational Frequency | ~2100 cm⁻¹ | Asymmetric stretch of azide (N₃) group |

| Vibrational Frequency | 1500-1600 cm⁻¹ | Aromatic C=C stretching | |

| Vibrational Frequency | ~1300 cm⁻¹ | Symmetric stretch of azide (N₃) group | |

| Interactive Data Table |

UV-Vis Absorption and Emission Spectral Simulations

The electronic properties and photophysical behavior of benzotriazole derivatives are extensively studied using Time-Dependent Density Functional Theory (TD-DFT). scirp.orgvanderbilt.edu This method is highly effective for simulating ultraviolet-visible (UV-Vis) absorption and emission spectra by calculating the energies of electronic excited states and the probabilities of transitions between them. faccts.de

For molecules like this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λₘₐₓ) and the nature of the corresponding electronic transitions. scirp.org Typically, the absorption spectra of 2-aryl-2H-benzotriazoles feature strong absorption bands in the UV-A and UV-B regions (around 300–360 nm). rsc.orgresearchgate.net These absorptions are often attributed to π → π* transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.org The specific position and intensity of these bands are highly sensitive to the nature of the substituent on the phenyl ring.

Simulations on related 2-(2'-hydroxyphenyl)benzotriazole systems show that upon photoexcitation, an extremely rapid process known as excited-state intramolecular proton transfer (ESIPT) can occur, which is a key mechanism for their function as UV stabilizers. researchgate.netresearchgate.net While this compound lacks the hydroxyl group for ESIPT, TD-DFT can still elucidate its de-excitation pathways.

Emission spectra (fluorescence) can also be simulated by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state. researchgate.net The difference between the absorption and emission maxima provides the Stokes shift, an important photophysical parameter. TD-DFT calculations, often performed with functionals like CAM-B3LYP or PBE0 and appropriate basis sets, provide results that generally show good agreement with experimental spectra. scirp.orgfaccts.de

Table 2: Illustrative TD-DFT Results for a Generic 2-Aryl-2H-Benzotriazole System This table demonstrates typical output from TD-DFT calculations, showing the kind of insights gained into the electronic transitions of benzotriazole derivatives. scirp.orgvanderbilt.edu

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.44 | 360 | 0.58 | HOMO → LUMO (95%) |

| S₀ → S₂ | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 4.35 | 285 | 0.25 | HOMO → LUMO+1 (91%) |

| Interactive Data Table |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed information on their conformational flexibility and non-covalent interactions with their environment. mdpi.com For this compound, MD simulations can reveal how the molecule moves, flexes, and orients itself over time, both in isolation and in solution.

MD simulations also provide unparalleled insight into intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze how the solute and solvent molecules arrange themselves. researchgate.net This is often quantified using the radial distribution function, g(r), which describes the probability of finding a solvent molecule at a certain distance from an atom in the solute. researchgate.net These simulations can highlight specific interactions, such as hydrogen bonds or π-π stacking, which are critical in molecular recognition and self-assembly processes. nih.govnih.gov In studies of related benzotriazoles, MD simulations have been used to analyze their binding within protein active sites, detailing the stable hydrogen bonds and hydrophobic interactions that govern their biological activity. nih.govnih.gov Such analyses would be vital to understanding the behavior of this compound in a biological or material science context.

Table 3: Analysis Techniques in Molecular Dynamics and Their Applications This table outlines common analyses performed on MD simulation trajectories and the insights they provide for a molecule like this compound. mdpi.comresearchgate.netnih.gov

| Analysis Technique | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Assesses the structural stability and conformational drift of the molecule during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule, such as the rotating azidophenyl group. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from another particle. | Characterizes the solvent structure around the solute and identifies key intermolecular distances. |

| Hydrogen Bond Analysis | Monitors the formation and lifetime of hydrogen bonds between the solute and solvent or other molecules. | Quantifies the strength and stability of specific directional interactions. |

| Principal Component Analysis (PCA) | A dimensionality reduction technique to identify the dominant modes of motion in the molecule. | Reveals the essential collective motions and conformational transitions of the system. |

| Interactive Data Table |

Research Frontiers and Emerging Applications in Functional Materials

Design and Synthesis of Advanced Organic Materials based on Azidophenyl-Benzotriazole Scaffolds

The inherent optoelectronic properties and versatile reactivity of azidophenyl-benzotriazole derivatives make them prime candidates for the synthesis of sophisticated organic materials. rsc.org Scientists are leveraging this potential by incorporating the benzotriazole (B28993) core into complex molecular and polymeric structures designed for specific functions, from electronics to self-organizing systems.

Benzotriazole-containing copolymers have emerged as promising materials for organic electronics, including Organic Field-Effect Transistors (OFETs) and Polymer Light-Emitting Diodes (PLEDs). mdpi.commetu.edu.trpsu.edu By creating donor-acceptor (D-A) type copolymers, where the electron-deficient benzotriazole unit is paired with an electron-rich unit like carbazole (B46965) or fluorene (B118485), researchers can tune the material's electronic properties. mdpi.compsu.edu

For instance, a copolymer named PCDTBTz, which combines carbazole and thienyl-benzotriazole units, has demonstrated utility in both OFETs and PLEDs. psu.edu The solution-processable OFET device using this polymer showed typical p-type charge transport characteristics. psu.edu Similarly, copolymers of fluorene and functionalized benzotriazole derivatives have been synthesized and incorporated into OFETs to evaluate their charge transport properties. mdpi.com The performance of these devices is often enhanced through thermal annealing, which can improve the material's morphology and charge carrier mobility. psu.edu The synthesis of these materials often involves palladium-catalyzed reactions like Suzuki or Stille coupling to link the different monomer units. mdpi.comnih.gov

Table 1: Performance of Benzotriazole-Based Optoelectronic Devices

| Polymer/Copolymer | Device Type | Key Performance Metric | Value |

|---|---|---|---|

| PCDTBTz | OFET | Hole Mobility | Up to 4.3 x 10⁻⁴ cm²/V·s |

| PCDTBTz | PLED | Maximum Brightness | 13,655 cd/m² |

| PCDTBTz | PLED | Maximum EL Efficiency | 0.85 cd/A |

Data sourced from multiple studies investigating benzotriazole-based polymers in electronic applications. psu.edunih.gov

The use of fluorinated benzotriazole derivatives is another strategy to create high-performance materials for organic photovoltaics. rsc.org These fluorinated compounds can be selectively coupled with thiophene (B33073) units via palladium-catalyzed C-H functionalization to produce structures suitable for bulk heterojunction solar cells. rsc.org

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of nanotechnology and materials science. nih.gov Benzotriazole (BTAH) itself has been shown to self-assemble on inert surfaces like gold (Au(111)). rsc.org When adsorbed at room temperature, the molecules form one-dimensional chains held together by hydrogen bonds. rsc.org This self-assembly reduces the dimensionality of the system from a 3D crystal to a 2D surface confinement, highlighting the balance between intermolecular forces (hydrogen bonding, van der Waals) and molecule-surface interactions. rsc.org

This principle of self-assembly is central to creating complex nanostructures. Block copolymers containing a benzotriazole block, such as poly(3-hexylthiophene)-b-poly(benzotriazole) (P3HT-b-PBTz), can self-assemble into ordered micro/nano structures due to the thermodynamic incompatibility of the different polymer blocks. mdpi.com The driving force for this phase separation is the tendency to minimize the Gibbs free energy, leading to morphologies like lamellae, cylinders, or spheres. mdpi.com These self-assembled structures are critical for applications in organic electronics and nanolithography. mdpi.com The interactions governing these assemblies are primarily non-covalent and can include hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govosti.gov

The development of novel polymeric materials based on benzotriazole is a rapidly advancing field, driven by the demand for processable materials with specific electronic and optical properties. metu.edu.trmdpi.com A key synthetic strategy is the creation of donor-acceptor (D-A) conjugated polymers, which are widely used in applications like organic solar cells and light-emitting diodes. metu.edu.tr In these polymers, the electron-accepting benzotriazole unit is copolymerized with various electron-donating units.

Several palladium-catalyzed cross-coupling reactions are employed for this purpose:

Stille Coupling: This reaction is used to synthesize polymers by coupling an organotin compound with an organohalide. For example, benzodithiophene-benzotriazole based polymers have been created for photovoltaic applications using this method. nih.gov

Suzuki Coupling: This involves the reaction of a boronic acid derivative with an organohalide. It has been used to create fluorene-based copolymers with benzotriazole units. mdpi.com

Direct C-H Cross-Coupling Polycondensation: This newer method avoids the need to pre-functionalize monomers with organometallic groups, offering a more straightforward and environmentally friendly route. mdpi.com This technique has been successfully used to synthesize D-A type conjugated polymers by reacting 5,6-difluorobenzotriazole with various thiophene derivatives. mdpi.com

The properties of the resulting polymers, such as molecular weight, solubility, and optoelectronic characteristics, can be fine-tuned by changing the comonomer units or the side chains attached to the polymer backbone. nih.gov For example, in a study comparing two benzodithiophene-benzotriazole polymers, the one with more solubilizing alkyl side chains (PTzBDT-2) exhibited better solubility and ultimately led to more efficient solar cell devices. nih.gov

Table 2: Synthesis and Properties of Benzotriazole-Based Polymers

| Polymer | Donor Monomer | Synthesis Method | Molecular Weight (Mn) | Yield (%) |

|---|---|---|---|---|

| P1 | 3-octylthiophene | Direct C-H Cross-Coupling | 22,300 Da | 93% |

| P2 | 2,2'-bithiophene | Direct C-H Cross-Coupling | 28,100 Da | 82% |

| PTzBDT-1 | Octylthienyl-substituted Benzodithiophene | Stille Coupling | 25.1 kDa | - |

Data compiled from studies on direct C-H polycondensation and Stille coupling reactions. nih.govmdpi.com

Role in Catalysis and Sensor Design

Beyond functional polymers, the benzotriazole scaffold serves as a critical component in the design of catalysts and chemical sensors, leveraging the coordination capabilities of its nitrogen atoms.

The nitrogen atoms in the benzotriazole ring make it an effective ligand for coordinating with metal ions, forming stable complexes that can act as catalysts. Benzotriazole has been successfully used as a ligand in copper-catalyzed reactions, such as the Glaser coupling of terminal alkynes. nih.gov In this system, the benzotriazole ligand coordinates with the copper(I) catalyst, facilitating the carbon-carbon bond formation. nih.gov

The structure of the ligand is crucial for catalytic activity. Studies comparing different nitrogen-based ligands in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions revealed that the benzotriazole ligand was highly effective. soton.ac.uk Coordination compounds formed between copper(II) and bis-substituted benzotriazole ligands showed excellent catalytic activity, affording high yields of the desired triazole products without the need for an external reducing agent. soton.ac.uk The proposed mechanism often involves the formation of a copper-benzotriazole intermediate, which then interacts with the substrates to facilitate the reaction. nih.gov The use of 2-azinyl-2H-benzotriazoles as bidentate ligands has also been explored, for example, in the synthesis of ruthenium complexes. researchgate.net

The same properties that make benzotriazoles useful in catalysis also lend themselves to the development of chemical sensors. bham.ac.uk Benzotriazoles are themselves environmental contaminants of emerging concern due to their widespread use as corrosion inhibitors and their poor biodegradability. mdpi.com This has driven the development of analytical methods for their detection.

Voltammetric methods using screen-printed electrodes (SPEs) have been developed for the detection of benzotriazoles in water. mdpi.com In these platforms, the electrochemical response of the benzotriazole molecule at the electrode surface is measured. Carbon nanofiber-based electrodes have shown the best performance, allowing for the detection of 1H-benzotriazole and 5-methyl-1H-benzotriazole at low concentrations. mdpi.com The principle relies on the irreversible electrochemical reduction of the benzotriazole compounds, providing a signal that can be quantified to determine their concentration in a sample. mdpi.com

Exploration in High-Energy Density Material Design

The quest for novel high-energy density materials (HEDMs) that offer a superior combination of performance, stability, and insensitivity is a significant driver in modern chemistry. A key strategy in this field is the design of molecules with a high nitrogen content, as the formation of highly stable dinitrogen gas (N₂) upon decomposition releases a substantial amount of energy. Fused heterocyclic systems are particularly promising candidates, as their rigid, strained structures can store considerable potential energy. In this context, 2-(2-azidophenyl)benzotriazole has emerged as a valuable precursor for the synthesis of nitrogen-rich fused heterocyclic systems with potential applications as HEDMs.

Nitrogen-Rich Fused Heterocyclic Systems

The thermal decomposition of this compound and its derivatives provides a direct route to the formation of dibenzo[b,f]-1,3a,4,6a-tetraazapentalenes, a class of nitrogen-rich fused heterocyclic compounds. researchgate.net This transformation proceeds through the intramolecular cyclization of the nitrene intermediate generated from the azide (B81097) group, leading to a highly stable, planar, and heteroaromatic system. These tetraazapentalenes are of significant interest in the field of energetic materials due to their high nitrogen content and inherent thermal stability. d-nb.infodtic.mil

Research has focused on the synthesis and characterization of nitro-substituted derivatives of dibenzo-1,3a,4,6a-tetraazapentalene to enhance their energetic properties. One of the most studied compounds in this family is tetranitro-2,3,5,6-dibenzo-1,3a,4,6a-tetraazapentalene (TACOT). researchgate.net TACOT is recognized as a thermally stable high explosive, exhibiting a decomposition temperature significantly higher than many conventional energetic materials. researchgate.netresearchgate.net The high activation energy for the thermal decomposition of TACOT, which has been found to be 1.5 times that of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), is attributed to the stabilizing effect of the pentalene (B1231599) moiety. researchgate.net

The general approach to these energetic materials involves the synthesis of the dibenzo-1,3a,4,6a-tetraazapentalene core, followed by nitration to introduce nitro groups, which are effective "explosophores." dtic.milresearchgate.net The resulting compounds are investigated for their density, thermal stability, and sensitivity to impact and friction. The goal is to develop materials that are not only powerful but also safe to handle and store. The inherent stability of the dibenzo-1,3a,4,6a-tetraazapentalene ring system makes it an attractive backbone for the design of new insensitive high-density energetic compounds. dtic.mil

The exploration of these nitrogen-rich fused systems extends to various isomers and substituted derivatives. The isomeric relationship between dibenzo-1,3a,4,6a-tetraazapentalene and dibenzo-1,3a,6,6a-tetraazapentalene, formed from the decomposition of 1-(o-azidophenyl)-1H-benzotriazole, has also been a subject of study. researchgate.netresearchgate.net The strategic placement of substituents on the aromatic rings of the precursor, this compound, allows for the fine-tuning of the properties of the resulting energetic materials.

The table below summarizes key compounds in the exploration of high-energy density materials derived from this compound and related structures.

| Compound Name | Precursor | Key Findings |

| Dibenzo[b,f]-1,3a,4,6a-tetraazapentalene | This compound | Formed via thermal decomposition; serves as the core structure for a class of nitrogen-rich energetic materials. researchgate.net |

| Tetranitro-dibenzo-1,3a,4,6a-tetraazapentalene (TACOT) | Dibenzo[b,f]-1,3a,4,6a-tetraazapentalene | A thermally stable high explosive with a high activation energy for decomposition, making it a benchmark for heat-resistant energetic materials. researchgate.net |

| Dibenzo-1,3a,6,6a-tetraazapentalene | 1-(o-Azidophenyl)-1H-benzotriazole | An isomer of the primary fused system, also investigated for its energetic potential. researchgate.netresearchgate.net |

| 2,4,8,10-Tetranitrodibenzo-1,3a,4,6a-tetraazapentalene | Dibenzo-1,3a,4,6a-tetraazapentalene | A specific isomer of TACOT that has been a focus of research for creating insensitive energetic materials with high density and performance. dtic.mil |

This area of research highlights a fascinating interplay between synthetic organic chemistry and materials science, where the molecular design of a precursor like this compound directly influences the macroscopic properties of advanced energetic materials.

Q & A

Q. What role does the azide group play in the cytotoxicity of benzotriazole derivatives?

- Methodology : Screen against human cell lines (e.g., HepG2, MCF-7) using MTT assays. Compare with non-azidated derivatives (e.g., 2-aminobenzothiazoles, which showed antifungal activity ). Assess metabolic activation via CYP450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.